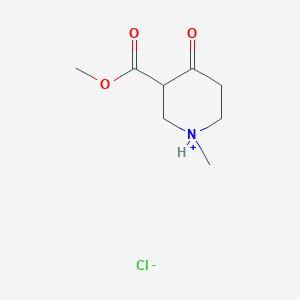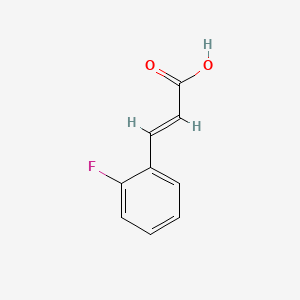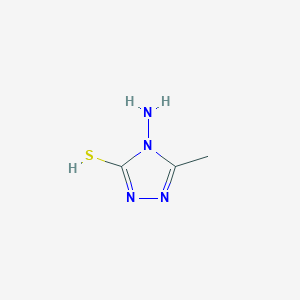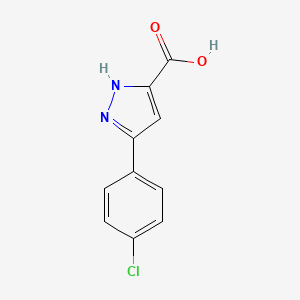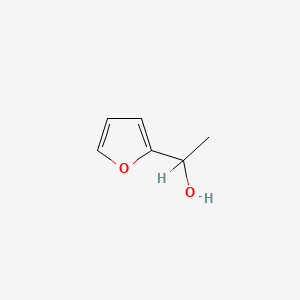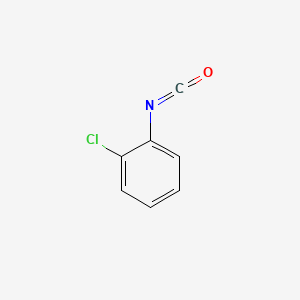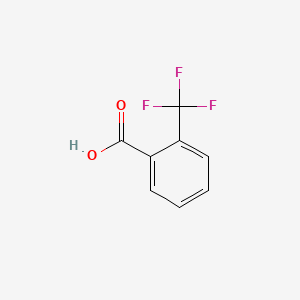![molecular formula C18H20N2O2 B7723011 [2-(1H-indol-3-yl)-2-phenylethyl]amine acetate](/img/structure/B7723011.png)
[2-(1H-indol-3-yl)-2-phenylethyl]amine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1H-indol-3-yl)-2-phenylethyl]amine acetate: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an indole ring, a phenylethyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-indol-3-yl)-2-phenylethyl]amine acetate typically involves the reaction of indole-3-acetaldehyde with phenylethylamine in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting amine is then acetylated using acetic anhydride to form the acetate salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the final product. The industrial production process also includes purification steps such as crystallization and chromatography to remove impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(1H-indol-3-yl)-2-phenylethyl]amine acetate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form different reduced derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The indole ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as indole-3-carboxylic acid.
Reduction: Reduced derivatives such as indole-3-ethylamine.
Substitution: Substituted derivatives such as halogenated indoles.
Scientific Research Applications
Chemistry: [2-(1H-indol-3-yl)-2-phenylethyl]amine acetate is used as a building block in the synthesis of various complex molecules. It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.
Biology: The compound is used in biological research to study the effects of indole derivatives on various biological systems. It is also used as a probe to investigate the mechanisms of action of indole-based drugs.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in the treatment of various diseases such as cancer, neurological disorders, and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used as an intermediate in the synthesis of various fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [2-(1H-indol-3-yl)-2-phenylethyl]amine acetate involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it can interact with serotonin receptors, influencing neurotransmitter levels and affecting mood and behavior. Additionally, it can inhibit certain enzymes involved in disease pathways, providing therapeutic benefits.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Tryptamine: A naturally occurring compound with neurotransmitter activity.
Uniqueness: [2-(1H-indol-3-yl)-2-phenylethyl]amine acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an indole ring, phenylethyl group, and amine group allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
acetic acid;2-(1H-indol-3-yl)-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2.C2H4O2/c17-10-14(12-6-2-1-3-7-12)15-11-18-16-9-5-4-8-13(15)16;1-2(3)4/h1-9,11,14,18H,10,17H2;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNCPHNWTIIETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate](/img/structure/B7722952.png)

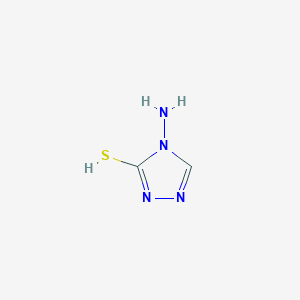
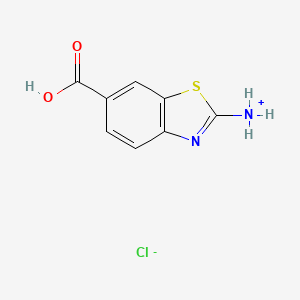
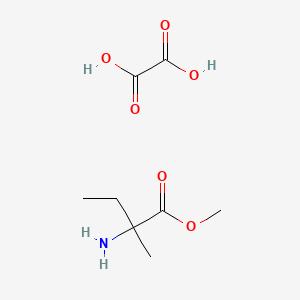
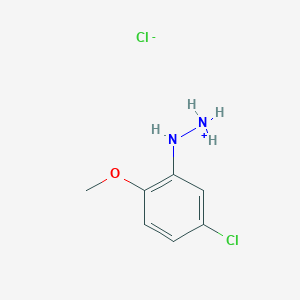
![5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cycloheptane] hydrochloride](/img/structure/B7722994.png)
